5-Acetyl-2-fluorobenzonitrile
Overview
Description
5-Acetyl-2-fluorobenzonitrile is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 g/mol . The compound is also known by other names such as Benzonitrile, 5-acetyl-2-fluoro-, 2-Fluoro-5-acetylbenzonitrile, and 3’-CYANO-4’-FLUOROACETOPHENONE .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6FNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3
. The Canonical SMILES is CC(=O)C1=CC(=C(C=C1)F)C#N
. These codes provide a textual representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 163.15 g/mol . It has a computed XLogP3-AA value of 1.4 , which is a measure of its lipophilicity. The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 163.043341977 g/mol . The topological polar surface area is 40.9 Ų , and it has a heavy atom count of 12 .
Scientific Research Applications
Synthesis and Chemical Properties
5-Acetyl-2-fluorobenzonitrile is a compound that, based on its structural similarity to other fluorobenzonitriles, likely plays a role in the synthesis of various organic compounds. For instance, Zhen Qiong et al. (1998) synthesized 2,4-Dibromo-5-fluorobenzonitrile, which is used in creating intermediates for fluoroquinolones, a class of antibiotics (Zhen Qiong et al., 1998). Similarly, Ronald H. Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile, showcasing the versatility of such compounds in chemical transformations (Ronald H. Szumigala et al., 2004).
Application in Organic Chemistry
The structure of this compound suggests its potential use in the preparation of specialized organic molecules. For example, J. Hynes et al. (1991) explored the cyclization of 2-fluorobenzonitriles with guanidine carbonate to yield diaminoquinazolines, indicating a pathway that might be relevant for this compound (J. Hynes et al., 1991).
Structural and Electronic Studies
M. Ribeiro da Silva et al. (2012) conducted an energetic and structural study on monofluorobenzonitriles, which can provide insights into the properties of this compound. Their work included determining enthalpies of formation and vapor pressures, as well as theoretical estimations of gas-phase properties (M. Ribeiro da Silva et al., 2012).
Safety and Hazards
The compound is considered a combustible liquid . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
5-acetyl-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALQSFWZHKEBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625752 | |
Record name | 5-Acetyl-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288309-07-9 | |
Record name | 5-Acetyl-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Cyano-4'-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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